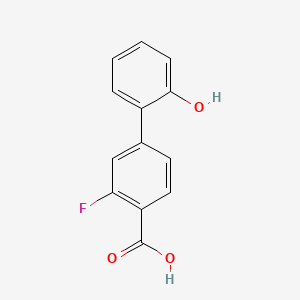

2-(4-Carboxy-3-fluorophenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3-position, a hydroxyl group at the 2’-position, and a carboxylic acid group at the 4-position of the biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the diazotization of aniline derivatives followed by coupling reactions with benzene derivatives in the presence of catalysts such as copper chloride (CuCl) . Another approach includes the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination, fluorination, and oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-aldehyde, while reduction of the carboxylic acid group can produce 3-fluoro-2’-hydroxy-[1,1’-biphenyl]-4-methanol.

Aplicaciones Científicas De Investigación

3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s stability and reactivity, allowing it to modulate various biochemical processes. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-2-hydroxybenzoic acid: Similar in structure but lacks the biphenyl moiety.

2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a hydroxyl group.

Flurbiprofen: A nonsteroidal anti-inflammatory drug with a similar biphenyl structure but different functional groups.

Uniqueness

3-Fluoro-2’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group on the biphenyl scaffold enhances its reactivity and potential for diverse applications in research and industry.

Actividad Biológica

2-(4-Carboxy-3-fluorophenyl)phenol, also known as 4-(4-carboxy-3-fluorophenyl)phenol, is a fluorinated phenolic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicine and industry.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group, a carboxylic acid group, and a fluorine atom, which contribute to its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s binding affinity to biological targets through dipole-dipole interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antitumor Activity

Recent investigations into the antitumor activity of this compound derivatives have shown promising results. For instance, a derivative known as compound 7h exhibited enhanced cytotoxicity against colorectal cancer cells, promoting apoptosis and inhibiting cell migration. The mechanism appears to involve modulation of Topoisomerase I activity and the induction of reactive oxygen species (ROS).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with active site residues in enzymes.

- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, enhancing binding affinity.

- Fluorine Effects : The fluorine atom increases the stability and selectivity of binding to biological targets.

Case Studies

- Antimicrobial Study : A study conducted by Joksimović et al. (2016) demonstrated that derivatives of this compound effectively inhibited biofilm formation in E. coli, showcasing their potential as antimicrobial agents in clinical settings.

- Cancer Research : A recent study published in December 2024 highlighted the antitumor effects of a novel derivative based on this compound. This compound was shown to significantly reduce tumor cell viability and promote apoptosis through ROS generation and Topoisomerase I inhibition .

Propiedades

IUPAC Name |

2-fluoro-4-(2-hydroxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGOWZVWUWVIBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683551 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261975-31-8 |

Source

|

| Record name | 3-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.